Dibromophenylphosphine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibromophenylphosphine can be synthesized through the bromination of phenylphosphine. The reaction typically involves the addition of bromine to phenylphosphine in an inert solvent such as carbon tetrachloride or chloroform. The reaction is exothermic and should be carried out under controlled conditions to prevent excessive heat buildup .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful addition of bromine to phenylphosphine in large reaction vessels equipped with cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phosphine oxides.
Reduction: It can be reduced to phenylphosphine using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Phenylphosphine oxide.
Reduction: Phenylphosphine.
Substitution: Various substituted phenylphosphines depending on the nucleophile used.
Scientific Research Applications
Dibromophenylphosphine is utilized in various scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active phosphine derivatives.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dibromophenylphosphine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atoms can be substituted by other nucleophiles, leading to the formation of new compounds. Additionally, this compound can coordinate with metal ions, forming complexes that are useful in catalysis and other applications.
Comparison with Similar Compounds
Phenylphosphine: Lacks the bromine atoms and is less reactive in substitution reactions.
Dichlorophenylphosphine: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
Diphenylphosphine: Contains two phenyl groups, making it bulkier and affecting its coordination chemistry.
Uniqueness: Dibromophenylphosphine is unique due to the presence of two bromine atoms, which enhance its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organophosphorus compounds .
Properties
IUPAC Name |
dibromo(phenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2P/c7-9(8)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJKREQSNPYHJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333742 | |
Record name | Dibromophenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-47-8 | |
Record name | Dibromophenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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